2-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane
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Overview
Description
2-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane is a complex organic compound with the molecular formula C16H14ClNO2S3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl sulfide. This intermediate is then reacted with 2,5-dinitrobenzyl chloride in the presence of a base to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane include:
- 2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid
- 4-Chlorobenzyl 2-(1,3-dithiolane-2-yl)-4-nitrophenyl sulfide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitrophenyl group and a dithiolane ring makes it particularly versatile for various applications in scientific research .
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-5-nitrophenyl]-1,3-dithiolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2S3/c17-12-3-1-11(2-4-12)10-23-15-6-5-13(18(19)20)9-14(15)16-21-7-8-22-16/h1-6,9,16H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBQAEVHVSGNEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=C(C=CC(=C2)[N+](=O)[O-])SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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